molecular formula C11H19F2NO3 B13912295 tert-Butyl 3,5-difluoro-4-hydroxy-3-methylpiperidine-1-carboxylate

tert-Butyl 3,5-difluoro-4-hydroxy-3-methylpiperidine-1-carboxylate

Cat. No.: B13912295
M. Wt: 251.27 g/mol
InChI Key: TVSLSIWSWMVQSE-UHFFFAOYSA-N
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Description

tert-Butyl 3,5-difluoro-4-hydroxy-3-methylpiperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C11H19F2NO3 and a molecular weight of 251.27 g/mol . This compound is characterized by the presence of a piperidine ring substituted with tert-butyl, difluoro, hydroxy, and methyl groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of tert-Butyl 3,5-difluoro-4-hydroxy-3-methylpiperidine-1-carboxylate typically involves the following steps:

Chemical Reactions Analysis

tert-Butyl 3,5-difluoro-4-hydroxy-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The difluoro groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, leading to the formation of methoxy derivatives.

    Major Products: The major products formed from these reactions include ketones, alcohols, and substituted derivatives

Scientific Research Applications

tert-Butyl 3,5-difluoro-4-hydroxy-3-methylpiperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl 3,5-difluoro-4-hydroxy-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

tert-Butyl 3,5-difluoro-4-hydroxy-3-methylpiperidine-1-carboxylate can be compared with similar compounds such as:

These comparisons highlight the unique structural features and applications of this compound.

Properties

Molecular Formula

C11H19F2NO3

Molecular Weight

251.27 g/mol

IUPAC Name

tert-butyl 3,5-difluoro-4-hydroxy-3-methylpiperidine-1-carboxylate

InChI

InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-5-7(12)8(15)11(4,13)6-14/h7-8,15H,5-6H2,1-4H3

InChI Key

TVSLSIWSWMVQSE-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC(C1O)F)C(=O)OC(C)(C)C)F

Origin of Product

United States

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